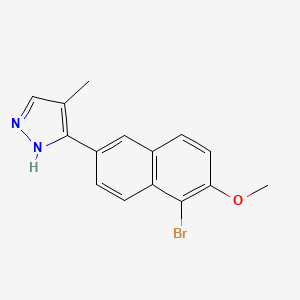

3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazole

Beschreibung

Eigenschaften

IUPAC Name |

5-(5-bromo-6-methoxynaphthalen-2-yl)-4-methyl-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrN2O/c1-9-8-17-18-15(9)11-3-5-12-10(7-11)4-6-13(19-2)14(12)16/h3-8H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZDJXJDZRDGCSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)C2=CC3=C(C=C2)C(=C(C=C3)OC)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401198420 | |

| Record name | 3-(5-Bromo-6-methoxy-2-naphthalenyl)-4-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318239-43-9 | |

| Record name | 3-(5-Bromo-6-methoxy-2-naphthalenyl)-4-methyl-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318239-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Bromo-6-methoxy-2-naphthalenyl)-4-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common method includes the bromination of 6-methoxy-2-naphthol, followed by the formation of a pyrazole ring through cyclization reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the bromination and cyclization processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to form hydrogenated derivatives.

Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of palladium on carbon (Pd/C).

Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.

Major Products

Oxidation: Formation of this compound-5-carboxylic acid.

Reduction: Formation of 3-(6-methoxy-2-naphthyl)-4-methyl-1H-pyrazole.

Substitution: Formation of 3-(5-azido-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazole.

Wissenschaftliche Forschungsanwendungen

Chemistry

Catalysis:

3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazole can serve as a ligand in catalytic reactions, enhancing the efficiency of chemical transformations. Its ability to stabilize reaction intermediates makes it a valuable component in synthetic chemistry.

Material Science:

This compound can be incorporated into polymers and other materials to improve their mechanical and thermal properties. Its unique electronic characteristics allow it to be used in the development of organic semiconductors and light-emitting diodes (LEDs) .

Biology and Medicine

Biochemical Studies:

The compound is investigated for its potential as a biochemical probe to study enzyme activities and protein interactions. It may inhibit specific enzymes or modulate receptor functions, making it relevant in drug discovery .

Therapeutic Potential:

Research indicates that this compound exhibits anti-inflammatory and anticancer activities. Studies have shown its effectiveness in inhibiting cancer cell proliferation, suggesting its potential as a therapeutic agent .

Agriculture

The compound has potential applications as a pesticide or herbicide due to its ability to interact with biological targets in pests or weeds. Its efficacy is currently under investigation in various agricultural settings.

Electronics

In the electronics industry, the incorporation of this compound into organic semiconductors has shown promise for enhancing device performance, particularly in photovoltaic cells and OLED technology .

Wirkmechanismus

The mechanism of action of 3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor functions by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Halogen Substituents

a. Chloro vs. Bromo Derivatives compares isostructural chloro (Compound 4) and bromo (Compound 5) derivatives of a thiazole-containing pyrazole. While both exhibit similar intermolecular interactions, the bromo substituent in Compound 5 increases molecular weight (Br: ~80 vs.

b. 5-Bromo-1-(Methoxymethyl)-4-Methyl-1H-Pyrazole ()

This compound shares the 4-methyl-pyrazole core and bromo substituent but differs in the methoxymethyl group at position 1. Predicted collision cross-section (CCS) values for its adducts (e.g., [M+H]+: 140.5 Ų) suggest a compact structure compared to the target compound, which likely has a larger CCS due to the naphthyl group .

c. 3-(Chlorodifluoromethyl)-4-Methyl-1H-Pyrazole ()

The chlorodifluoromethyl group introduces electronegativity and lipophilicity, contrasting with the bromo-naphthyl group’s aromatic bulk. Such differences may affect solubility and metabolic stability .

Pyrazoles with Aromatic Substituents

a. 1-(4-Methoxyphenyl)-3-(4-Methylphenyl)-1H-Pyrazole (6s, ) This compound features a 4-methoxyphenyl group at position 1 and a 4-methylphenyl group at position 3. The methoxy group enhances solubility via hydrogen bonding, while the methylphenyl group contributes to hydrophobic interactions.

b. Diaryl Dihydropyrazole-3-Carboxamides ()

Compounds like (AE)-5 and (Z)-6 incorporate dichlorophenyl and cyclohexyl groups, enabling CB1 receptor antagonism. The target compound lacks a carboxamide moiety but shares the 4-methyl-pyrazole core. The naphthyl group may mimic aryl interactions in receptor binding, though functional activity remains unconfirmed .

Simplified Pyrazole Derivatives

a. 4-Methyl-1H-Pyrazole (14d, )

This minimally substituted derivative lacks aromatic extensions, resulting in lower molecular weight (MW: ~82 g/mol) and simpler NMR profiles (e.g., 1H-NMR δ = 7.33 ppm for pyrazole protons). Its synthesis yield (5%) highlights challenges in introducing bulky groups like naphthyl, which may require optimized cyclization conditions .

Data Tables

Table 1: Structural and Physicochemical Comparison

Biologische Aktivität

Overview

3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest in various fields of research.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes:

- Bromination of 6-methoxy-2-naphthol.

- Cyclization to form the pyrazole ring, often using solvents like dichloromethane or toluene and catalysts such as Lewis acids.

The compound has a molecular formula of C16H15BrN2O and a molecular weight of 335.21 g/mol .

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. A study highlighted that certain pyrazole derivatives showed promising results in inhibiting COX enzymes, which are critical in the inflammatory process. For example, compounds derived from similar structures demonstrated selectivity indices indicating their potential as anti-inflammatory agents .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |

|---|---|---|---|

| 3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl | TBD | TBD | TBD |

| Compound A | 55 | 85 | 1.55 |

| Compound B | 60 | 90 | 1.50 |

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial activity of various pyrazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds were found to be notably low, indicating strong antimicrobial properties. For instance, derivatives similar to 3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl showed MIC values ranging from 0.22 to 0.25 μg/mL against certain strains .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen Tested | MIC (μg/mL) |

|---|---|---|

| 3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl | Staphylococcus aureus | TBD |

| Compound C | E. coli | 0.25 |

| Compound D | Pseudomonas aeruginosa | 0.22 |

Anticancer Activity

The anticancer potential of pyrazole derivatives has been explored through various studies, showing promising results in inhibiting cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells and the inhibition of tumor growth in vivo models. Specific studies have indicated that compounds with structural similarities to 3-(5-bromo-6-methoxy-2-naphthyl)-4-methyl can significantly reduce tumor size in animal models .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

The exact pathways remain under investigation but are crucial for understanding the therapeutic potential of this compound .

Case Studies

Recent studies have focused on the pharmacological profiles of pyrazole derivatives:

- Study on Anti-inflammatory Effects : A study utilized carrageenan-induced paw edema in rats to evaluate the anti-inflammatory efficacy of various pyrazoles, including our compound of interest, demonstrating significant reduction in edema compared to control groups .

- Antimicrobial Efficacy Assessment : Another comprehensive study assessed the effectiveness of several pyrazole derivatives against common bacterial strains, establishing a correlation between structural modifications and increased antimicrobial potency .

Q & A

Q. Basic Characterization Protocol

- ¹H/¹³C NMR : Assign peaks to confirm substituent positions. For example, the naphthyl proton signals typically appear as multiplet clusters at δ 7.2–8.5 ppm, while pyrazole protons resonate near δ 6.0–7.0 ppm. Methoxy (-OCH₃) groups show singlets at δ ~3.8 ppm .

- IR Spectroscopy : Identify key functional groups (e.g., C-Br stretch at ~500–600 cm⁻¹, C-O stretch of methoxy at ~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular formula (C₁₇H₁₄BrN₂O), with isotopic patterns confirming bromine presence .

How should researchers address contradictions in spectral data or unexpected byproducts during synthesis?

Q. Advanced Data Contradiction Analysis

- Unexpected Peaks in NMR : Compare experimental data with computational predictions (DFT calculations) to identify tautomers or regioisomers .

- Byproduct Formation : Use LC-MS to trace intermediates. For example, incomplete Suzuki coupling may yield dehalogenated byproducts; adjusting stoichiometry of boronic acid or catalyst can mitigate this .

- Purity Discrepancies : Combine HPLC (C18 column, acetonitrile/water gradient) with TLC to detect trace impurities. Recrystallization in ethanol/water (7:3) often improves purity .

What strategies are effective for designing derivatives to study structure-activity relationships (SAR) in biological systems?

Q. Advanced SAR Design

- Substitution Patterns : Replace the bromine atom with other halogens (Cl, I) or electron-withdrawing groups (NO₂, CF₃) to modulate electronic effects. Use Sonogashira coupling for alkynyl substitutions .

- Core Modifications : Synthesize 1H-pyrazole vs. 2H-pyrazole tautomers to assess stability. Introduce methyl groups at C4 to study steric effects on binding .

- Biological Assays : Pair synthetic derivatives with in vitro enzyme inhibition assays (e.g., kinase targets) and molecular docking to prioritize candidates .

What computational methods are suitable for predicting reactivity and electronic properties of this compound?

Q. Advanced Computational Modeling

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths, charge distribution, and frontier orbitals (HOMO/LUMO). Compare with crystallographic data (e.g., C–Br bond length ~1.9 Å) .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water to assess aggregation tendencies.

- Docking Studies : Use AutoDock Vina to model interactions with protein targets (e.g., COX-2 or kinase domains), guided by known pyrazole pharmacophores .

How can reaction mechanisms for key transformations (e.g., Suzuki coupling, cyclocondensation) be experimentally validated?

Q. Advanced Mechanistic Analysis

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to identify rate-determining steps. For Suzuki coupling, pseudo-first-order kinetics can confirm oxidative addition vs. transmetallation as the bottleneck .

- Isotope Labeling : Use deuterated aryl boronic acids to track coupling efficiency.

- Intermediate Trapping : Quench reactions at partial conversion and isolate intermediates (e.g., Pd complexes) via SPE (solid-phase extraction) for characterization .

What crystallographic techniques are critical for resolving structural ambiguities in pyrazole derivatives?

Q. Advanced Structural Analysis

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Refinement with SHELXL confirms bond angles and dihedral twists, particularly for the naphthyl-pyrazole linkage .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to detect polymorphism .

How can researchers mitigate challenges in scaling up synthesis from milligram to gram quantities?

Q. Advanced Process Chemistry

- Catalyst Recycling : Test immobilized Pd catalysts (e.g., Pd/C) for reusable cross-coupling reactions.

- Solvent Selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) for greener workflows.

- Continuous Flow Systems : Optimize residence time and temperature for high-throughput synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.